tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate
Description
tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate is a complex organic compound featuring a tert-butyl group, an iodinated pyrrolo[1,2-c]imidazole moiety, and a methylsulfonyl group
Properties
Molecular Formula |
C16H23IN2O5S |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C16H23IN2O5S/c1-15(2,3)24-13(20)16(4,25(5,22)23)6-7-18-10-12-8-11(17)9-19(12)14(18)21/h8-9H,6-7,10H2,1-5H3/t16-/m1/s1 |
InChI Key |
SZUSAAXZGBTPKR-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@](CCN1CC2=CC(=CN2C1=O)I)(C(=O)OC(C)(C)C)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CCN1CC2=CC(=CN2C1=O)I)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodinated moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe for studying biological processes, particularly those involving iodine-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodinated pyrrolo[1,2-c]imidazole derivatives and tert-butyl-containing molecules. Examples include:
- tert-butyl (2R)-2-[6-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyrrolidine-1-carboxylate
- tert-butyl 2-oxo-3-phenylindoline-1-carboxylate
Uniqueness
The presence of the iodinated pyrrolo[1,2-c]imidazole core, along with the tert-butyl and methylsulfonyl groups, distinguishes it from other similar compounds and enhances its utility in various research and industrial contexts .
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